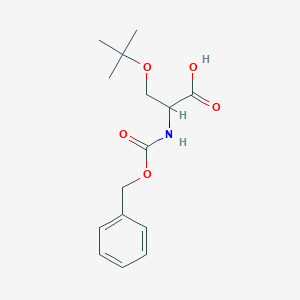
Z-Ser(tBu)-OH
Übersicht
Beschreibung
Z-Ser(tBu)-OH, also known as N-Z-O-tert-butyl-L-serine, is a chemical compound with the empirical formula C15H21NO5 . It has a molecular weight of 295.33 .
Synthesis Analysis
The synthesis of Z-Ser(tBu)-OH involves the use of polymeric trityl chlorides and hydrazine . The process involves the preparation of polymer-bound N-tritylhydrazines, which are then applied to the solid phase synthesis of partially protected peptide hydrazides .Molecular Structure Analysis
The molecular structure of Z-Ser(tBu)-OH can be represented by the SMILES stringCC(C)(C)OCC@HOCc1ccccc1)C(O)=O . The InChI string is 1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 . Physical And Chemical Properties Analysis
Z-Ser(tBu)-OH is a solid substance with a storage temperature of -20°C . Its molecular weight is 295.33 .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Z-Ser(tBu)-OH: is extensively used as a building block in peptide synthesis. It allows for the incorporation of serine residues into peptide chains while protecting the reactive side groups during the synthesis process .
Biochemical Reagent
As a biochemical reagent, this compound is utilized in various biochemical assays and experiments, particularly those involving serine proteases .
Pharmaceutical Intermediate
It serves as an intermediate in pharmaceutical manufacturing, aiding in the synthesis of more complex compounds used in drug development .
Substrate for Serine Proteases
This compound has been shown to be a substrate for serine proteases, enzymes that cleave peptide bonds in proteins, which is crucial for understanding enzyme specificity and mechanism .
Synthesis of α-Amino Acids
Z-Ser(tBu)-OH: is used as a starting material for the synthesis of various α-amino acids via the β-lactone route, expanding its utility in creating a wide array of amino acid derivatives .
Preparation of Amino-Phospholipids
The compound is involved in the preparation of amino-phospholipids, which are important for studying cell membranes and lipid-protein interactions .
Binding to Biological Targets
It has been found to bind to granules in rat cerebellum and is transported by specific transport proteins, indicating its role in biological systems and potential therapeutic applications .
One-Pot Amidation Reactions
Z-Ser(tBu)-OH: can be used in practical one-pot amidation reactions involving N-protected amines, streamlining the synthesis process of amides, which are key components in many pharmaceuticals .
Wirkmechanismus
Target of Action
Z-Ser(tBu)-OH, also known as N-Cbz-O-tert-butyl-L-serine, is a derivative of the amino acid serine . As an amino acid derivative, it is primarily used as a building block in peptide synthesis . The specific targets of this compound would depend on the peptide sequence it is incorporated into.
Mode of Action
The mode of action of Z-Ser(tBu)-OH is related to its role in peptide synthesis. It is used to introduce the serine residue into a peptide chain while protecting the reactive side chain and carboxyl group. The tert-butyl (tBu) group protects the hydroxyl group of serine, and the carbobenzyloxy (Cbz or Z) group protects the amino group . These protecting groups prevent unwanted side reactions during peptide synthesis. They can be removed after the peptide chain is assembled to reveal the functional groups of serine.
Biochemical Pathways
The biochemical pathways affected by Z-Ser(tBu)-OH would depend on the specific peptide it is incorporated into. As a serine derivative, it could potentially influence any biochemical pathway involving serine-containing peptides. Serine plays a role in many biochemical processes, including protein synthesis, cell growth, and signal transduction .
Action Environment
The action, efficacy, and stability of Z-Ser(tBu)-OH can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis. Additionally, the presence of other reactive species can lead to side reactions .
Eigenschaften
IUPAC Name |
(2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDGEONUWGOCJG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ser(tBu)-OH | |
CAS RN |
1676-75-1 | |
| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1676-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[benzoxycarbonyl]-O-[tert-butyl]-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-chloroethyl)-N-ethyl-N-[(5-iodo-1-benzothien-3-yl)methyl]amine](/img/structure/B371094.png)

![4-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B371097.png)
![1-(5-Amino-2-methylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B371101.png)


![4-[(5-Bromo-2-phenyl-3-thienyl)methyl]morpholine](/img/structure/B371105.png)
![4',7'-Dibromodispiro[1,3-dioxolane-2,3'-tricyclo[5.2.1.0,2,6]decane-10',2''-[1,3]dioxolane]-4',8'-diene](/img/structure/B371106.png)

![7-chloro-2-[(dimethylamino)methylene]-5-phenylimidazo[1,2-a]quinolin-1(2H)-one](/img/structure/B371109.png)

![(4-Pentylbicyclo[2.2.2]oct-1-yl)acetic acid](/img/structure/B371112.png)
